N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide works by binding to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This leads to the degradation of client proteins that are dependent on Hsp90 for their stability and function. In cancer cells, this can lead to the inhibition of cell growth and survival.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger protein inhibitors. However, one limitation is that it can be difficult to obtain in large quantities, which can be a hindrance to some studies.
Future Directions
There are many potential future directions for research on N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide. One area of interest is in the development of new cancer therapies that target Hsp90 using this compound or other small molecule inhibitors. Another area of interest is in the development of new anti-inflammatory therapies using this compound or related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has been used in a variety of scientific studies to investigate its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein called Hsp90, which is involved in the regulation of cell growth and survival.
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-19(17,18)15-11-5-6-16(14-11)7-8-9(12)3-2-4-10(8)13/h2-6H,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRBXAGSPZDQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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